Orthogonal Reactivity: Terminal Alkyne vs. Vinyl Group in CuAAC Click Chemistry
2-Ethynyl-2-methyloxirane possesses a terminal alkyne that is structurally competent for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its closest structural analog, 2-ethenyl-2-methyloxirane (isoprene monoxide, CAS 1838-94-4), contains a vinyl group that is unreactive under standard CuAAC conditions, thus lacking this entire functional dimension [1]. This represents a binary (yes/no) functional differentiation: the target compound can participate in click chemistry, whereas the vinyl analog cannot.
| Evidence Dimension | CuAAC Competence |
|---|---|
| Target Compound Data | Terminal alkyne present; competent for CuAAC |
| Comparator Or Baseline | 2-Ethenyl-2-methyloxirane: vinyl group; not competent for CuAAC |
| Quantified Difference | Binary (functional vs. non-functional) |
| Conditions | Standard CuAAC conditions (Cu(I) catalyst, azide partner, room temperature to moderate heating) |
Why This Matters
For procurement decisions in click-chemistry-based synthesis or bioconjugation, only the alkyne-bearing compound provides the required functionality; the vinyl analog cannot serve as a substitute.
- [1] PubChem. (2026). Compound Summary for CID 12210512, Oxirane, 2-ethynyl-2-methyl-. National Center for Biotechnology Information. Retrieved April 28, 2026. View Source
